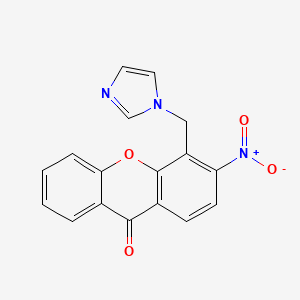
4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Imidazol-1-ylméthyl-3-nitroxanthène-9-one est un composé appartenant à la classe des dérivés de l'imidazole. Les dérivés de l'imidazole sont connus pour leurs applications diverses dans des domaines variés tels que la médecine, la chimie synthétique et l'industrie.
Méthodes De Préparation
La synthèse de la 4-Imidazol-1-ylméthyl-3-nitroxanthène-9-one implique plusieurs étapes. Une méthode courante comprend la cyclisation d'amido-nitriles dans des conditions de réaction douces. Ce processus est généralement catalysé par le nickel, qui facilite l'addition au groupe nitrile, suivie d'une proto-démétallation, d'une tautomérisation et d'une cyclisation déshydratante . Les conditions réactionnelles sont suffisamment douces pour inclure une variété de groupes fonctionnels, tels que les halogénures d'aryle et les hétérocycles aromatiques .
Analyse Des Réactions Chimiques
La 4-Imidazol-1-ylméthyl-3-nitroxanthène-9-one subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés nitro, tandis que la réduction peut produire des dérivés amine .
Applications de recherche scientifique
Ce composé a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. En biologie, il a été étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles. En médecine, il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à interagir avec diverses cibles biologiques . Dans l'industrie, il est utilisé dans la production de colorants et de pigments en raison de ses caractéristiques structurales uniques .
Mécanisme d'action
Le mécanisme d'action de la 4-Imidazol-1-ylméthyl-3-nitroxanthène-9-one implique son interaction avec des cibles et des voies moléculaires spécifiques. Le cycle imidazole dans le composé lui permet de se lier à diverses enzymes et récepteurs par des interactions faibles, conduisant à une gamme d'effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la croissance microbienne, ce qui en fait un agent antimicrobien potentiel .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with various biological targets . In industry, it is used in the production of dyes and pigments due to its unique structural features .
Mécanisme D'action
The mechanism of action of 4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound allows it to bind to various enzymes and receptors through weak interactions, leading to a range of biological effects. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparaison Avec Des Composés Similaires
La 4-Imidazol-1-ylméthyl-3-nitroxanthène-9-one peut être comparée à d'autres dérivés de l'imidazole tels que le tinidazole, le métronidazole et l'ornidazole. Ces composés partagent des caractéristiques structurales similaires mais diffèrent dans leurs applications spécifiques et leurs activités biologiques. Par exemple, tandis que le tinidazole est principalement utilisé comme agent antiprotozoaire, la 4-Imidazol-1-ylméthyl-3-nitroxanthène-9-one est étudiée pour sa gamme d'applications plus large, y compris les propriétés antimicrobiennes et anticancéreuses .
Propriétés
Formule moléculaire |
C17H11N3O4 |
|---|---|
Poids moléculaire |
321.29 g/mol |
Nom IUPAC |
4-(imidazol-1-ylmethyl)-3-nitroxanthen-9-one |
InChI |
InChI=1S/C17H11N3O4/c21-16-11-3-1-2-4-15(11)24-17-12(16)5-6-14(20(22)23)13(17)9-19-8-7-18-10-19/h1-8,10H,9H2 |
Clé InChI |
SRBZAHSXFAWSRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)[N+](=O)[O-])CN4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


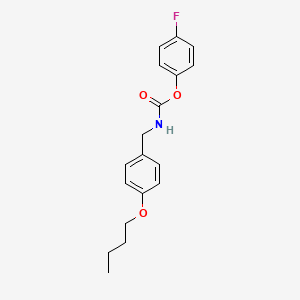
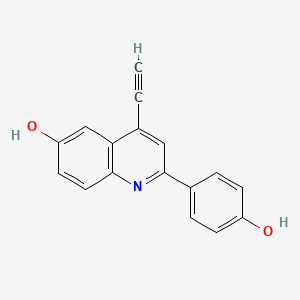
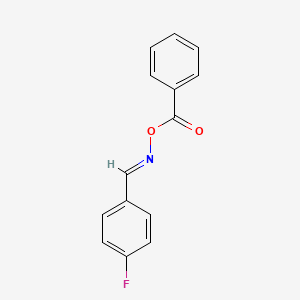
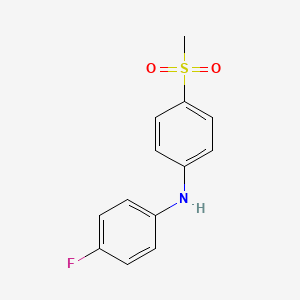
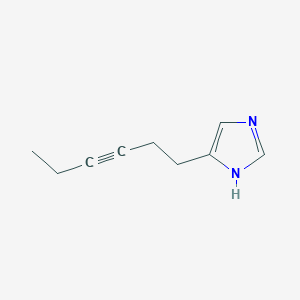
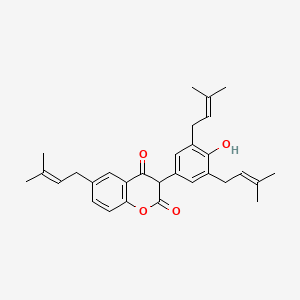
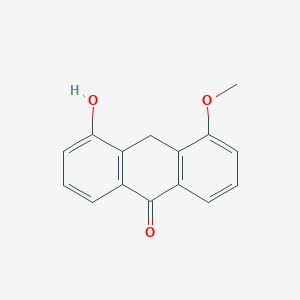

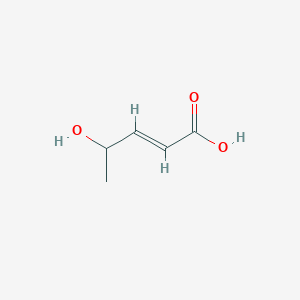

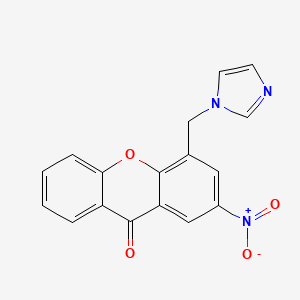

![[(E)-(4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate](/img/structure/B10844265.png)

